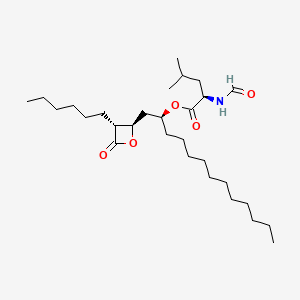

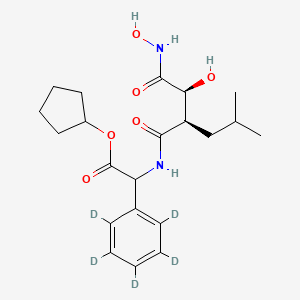

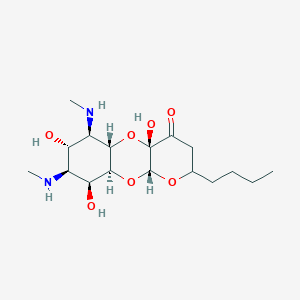

![molecular formula C₃₀H₃₆N₂O₁₀ B1141206 N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester CAS No. 301843-65-2](/img/structure/B1141206.png)

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester (Fmoc-Thr-Gly-OEt) is a novel synthetic amino acid derivative that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid threonine, and has been used as a building block in peptide synthesis, as well as a substrate for enzymatic reactions. Fmoc-Thr-Gly-OEt has been shown to be a useful tool in the study of protein structure and function, and has been used in the development of new therapeutic agents.

Applications De Recherche Scientifique

Glycopeptide Synthesis

Building Blocks for O-Glycopeptides

N-Fmoc-protected serinyl- or threoninyl-glycosides, including compounds similar to the one , have been synthesized for their use as building blocks in the solid-phase synthesis of O-glycopeptides. This methodology allows for the selective synthesis of 2-acetamido-2-deoxy-alpha- or beta-glycosides of beta-hydroxy-alpha-amino acid derivatives, offering a pathway to study and create glycopeptides with specific biological functions (Szábo et al., 1995).

Glycosylated Peptides and Proteins

The compound is crucial for synthesizing glycosylated peptides and proteins, mirroring natural glycosylation patterns. This has implications for understanding protein folding, stability, and interactions within biological systems. For example, glycosylated tuftsins and IgG fragment undecapeptides have been synthesized, demonstrating the compound's role in creating biologically relevant molecules (Biondi et al., 2009).

Mimicking Biological Processes

The synthesis of glycopeptides using such building blocks aids in mimicking biological processes, including cell signaling and immune responses. By creating molecules that closely resemble those found in nature, researchers can better understand how specific glycosylation patterns affect biological activity and disease progression.

Drug Development and Biomaterials

Glycopeptides synthesized using these building blocks can serve as potential therapeutics or components of biomaterials. The specific interactions between carbohydrates and proteins are crucial for developing new drugs or materials for biomedical applications.

Solid-Phase Synthesis Techniques

The compound facilitates solid-phase synthesis techniques, offering a more efficient and versatile approach to glycopeptide production. This is vital for creating complex glycopeptides in a controlled manner, essential for research and potential therapeutic applications (Rademann & Schmidt, 1995).

Propriétés

IUPAC Name |

prop-2-enyl (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O10/c1-4-13-39-28(37)24(16(2)41-29-25(31-17(3)34)27(36)26(35)23(14-33)42-29)32-30(38)40-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h4-12,16,22-27,29,33,35-36H,1,13-15H2,2-3H3,(H,31,34)(H,32,38)/t16-,23?,24+,25+,26+,27-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDERIVFZBRICJZ-QSLOBVDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@H](C(O4)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.